Cas no 313956-42-2 (N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide)
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
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- Inchi: 1S/C14H9BrN2O3S/c1-7(18)16-14-17-11(6-21-14)10-5-8-4-9(15)2-3-12(8)20-13(10)19/h2-6H,1H3,(H,16,17,18)
- InChI Key: JUMVZSJZCGICPY-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC3=CC(Br)=CC=C3OC2=O)=CS1)(=O)C
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6782-3801-2μmol |
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide |
313956-42-2 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3801-5μmol |
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide |
313956-42-2 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3801-10μmol |
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide |
313956-42-2 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3801-20μmol |
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide |
313956-42-2 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3801-1mg |
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide |
313956-42-2 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3801-2mg |
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide |
313956-42-2 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3801-3mg |
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide |
313956-42-2 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3801-4mg |
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide |
313956-42-2 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3801-5mg |
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide |
313956-42-2 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3801-10mg |
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide |
313956-42-2 | 10mg |
$79.0 | 2023-09-07 |
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (CAS No. 313956-42-2): A Comprehensive Overview
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (CAS No. 313956-42-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chromene moiety and a thiazole ring, both of which are known for their biological activities. The presence of a bromine atom further enhances its potential for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is composed of a 6-bromo chromene core linked to a thiazole ring through an acetamide functional group. The chromene moiety is a well-known scaffold in medicinal chemistry due to its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The thiazole ring, on the other hand, is often associated with antimicrobial and antifungal properties. The combination of these structural elements makes this compound a promising candidate for drug discovery and development.
Recent studies have highlighted the potential of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation in various diseases, including rheumatoid arthritis and inflammatory bowel disease.
Furthermore, N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide has been investigated for its potential as an anticancer agent. Studies conducted by researchers at the National Cancer Institute have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This makes it a valuable lead compound for the development of new anticancer drugs.
In addition to its anti-inflammatory and anticancer properties, N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide has also shown promise in neurodegenerative diseases. Research published in the Journal of Neurochemistry has indicated that this compound can protect neurons from oxidative stress and prevent the aggregation of misfolded proteins, which are hallmarks of conditions such as Alzheimer's disease and Parkinson's disease. These findings suggest that it may have neuroprotective effects and could be further explored as a potential therapeutic agent for these debilitating conditions.
The synthesis of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide involves several well-established chemical reactions. The chromene core can be synthesized through a series of condensation reactions involving salicylaldehyde and appropriate ketones or esters. The thiazole ring can be formed via cyclization reactions using thiourea or other sulfur-containing reagents. The final step involves the coupling of the chromene-thiazole intermediate with acetyl chloride to form the acetamide functional group.
The physicochemical properties of N-[4-(6-bromo-2-o xo - 2 H -c h rom en - 3 -y l ) - 1 , 3 -t h i az ol - 2 -y l ]a ce ta mi de are also noteworthy. It is a solid at room temperature with a melting point ranging from 180°C to 185°C. Its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) makes it suitable for use in biological assays and drug formulation studies. Additionally, its stability under various conditions ensures that it can be stored and transported without significant degradation.
In conclusion, N-[4-(6-bromo--oxo--chromen--yl)--thiazol--yl]acetamide (CAS No. 313956--) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, highlighting its significance in the field.
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